1-[(1-cyclohexyl-1H-tetrazol-5-yl)(pyridin-3-yl)methyl]-4-phenylpiperazine
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Overview
Description
1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(PYRIDIN-3-YL)METHYL]-4-PHENYLPIPERAZINE is a complex organic compound that features a tetrazole ring, a piperazine ring, and a phenyl group
Preparation Methods
The synthesis of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(PYRIDIN-3-YL)METHYL]-4-PHENYLPIPERAZINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the piperazine and phenyl groups. The reaction conditions often require the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Scientific Research Applications
1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(PYRIDIN-3-YL)METHYL]-4-PHENYLPIPERAZINE has several scientific research applications:
Chemistry: It is used in the study of tetrazole derivatives and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(PYRIDIN-3-YL)M
Properties
Molecular Formula |
C23H29N7 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)-pyridin-3-ylmethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H29N7/c1-3-9-20(10-4-1)28-14-16-29(17-15-28)22(19-8-7-13-24-18-19)23-25-26-27-30(23)21-11-5-2-6-12-21/h1,3-4,7-10,13,18,21-22H,2,5-6,11-12,14-17H2 |
InChI Key |
UJDWZGYRGIIOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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